[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid
CAS No.: 117831-31-9
Cat. No.: VC17339219
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117831-31-9 |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 2-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C15H14N2O3S/c1-9-13(10(2)18)15(21-8-12(19)20)17-14(16-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,20) |
| Standard InChI Key | GVMCUYZEDVZIBI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)O)C(=O)C |
Introduction
Structural and Chemical Characteristics
The compound’s IUPAC name, [(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid, delineates its core structure:
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Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
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Substituents:
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Acetyl group (-COCH₃) at position 5.
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Methyl group (-CH₃) at position 6.
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Phenyl group (-C₆H₅) at position 2.
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Sulfanyl acetic acid (-S-CH₂COOH) at position 4.
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This arrangement confers unique electronic and steric properties. The electron-withdrawing acetyl group at C5 and the electron-donating methyl group at C6 create a polarized ring system, potentially enhancing reactivity toward electrophilic or nucleophilic agents . The sulfanyl acetic acid side chain introduces a thioether linkage, which may facilitate hydrogen bonding or metal coordination in biological systems .
Synthetic Methodologies
Pyrimidine Core Construction
The pyrimidine scaffold is typically synthesized via cyclocondensation reactions involving β-dicarbonyl compounds, thiourea, and aldehydes . For example:
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Reactants: Ethyl acetoacetate (β-keto ester), benzaldehyde (aromatic aldehyde), and thiourea.
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Conditions: Reflux in ethanol with potassium carbonate as a base catalyst (4–8 hours) .
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Product: 6-Methyl-2-phenylpyrimidin-4(3H)-one, a precursor for further functionalization .
Mechanistic Insight: The reaction proceeds via Knoevenagel condensation between the aldehyde and β-keto ester, followed by nucleophilic attack by thiourea and cyclization . Microwave-assisted synthesis (210W, 5–10 minutes) has been reported to improve yields (55% → 85%) compared to conventional heating .
Sulfanyl Acetic Acid Side Chain Attachment
The sulfanyl group is introduced via S-alkylation:
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Reactants: 4-Mercapto-pyrimidine derivative, bromoacetic acid.
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Yield: ~65–75% (similar to S-glycosidation reactions in pyrimidines) .
Key Optimization: Use of polar aprotic solvents (DMF, acetonitrile) enhances nucleophilic displacement by stabilizing the transition state .
Physicochemical Properties
The moderate logP value suggests balanced lipophilicity, suitable for membrane permeability in drug design . The carboxylic acid group (pKa ~4.2) enables pH-dependent solubility, critical for formulation strategies .
Biological and Industrial Applications
Antimicrobial Activity
Pyrimidine derivatives exhibit structure-dependent bioactivity:
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Mycobacterial Inhibition: Analogous compounds (e.g., 5-cyanopyrimidines) show MIC values of 1.5–2 μM against Mycobacterium tuberculosis .
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Mechanism: Likely inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis .
Material Science Applications
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Coordination Polymers: The sulfanyl and carboxylic acid groups enable metal-ion binding (e.g., Cu²⁺, Fe³⁺), useful in catalytic systems .
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Thermal Stability: Pyrimidine cores decompose above 250°C, suggesting utility in high-temperature polymers .
Future Research Directions
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